molecular formula C11H8Cl2N2 B12634708 3-(2,6-Dichlorostyryl)-1H-Pyrazole CAS No. 1204318-68-2

3-(2,6-Dichlorostyryl)-1H-Pyrazole

Cat. No.: B12634708
CAS No.: 1204318-68-2
M. Wt: 239.10 g/mol
InChI Key: WTLCERBYPIMJNW-SNAWJCMRSA-N
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Description

3-(2,6-Dichlorostyryl)-1H-Pyrazole is a pyrazole derivative characterized by a styryl group (a vinyl-linked benzene ring) substituted with chlorine atoms at the 2,6-positions of the phenyl ring. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is known for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .

Properties

CAS No.

1204318-68-2

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

5-[(E)-2-(2,6-dichlorophenyl)ethenyl]-1H-pyrazole

InChI

InChI=1S/C11H8Cl2N2/c12-10-2-1-3-11(13)9(10)5-4-8-6-7-14-15-8/h1-7H,(H,14,15)/b5-4+

InChI Key

WTLCERBYPIMJNW-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C2=CC=NN2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC2=CC=NN2)Cl

solubility

6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorostyryl)-1H-Pyrazole typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorostyryl)-1H-Pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile under UV light.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorostyryl)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .

Comparison with Similar Compounds

The biological and chemical properties of 3-(2,6-Dichlorostyryl)-1H-Pyrazole can be contextualized by comparing it with structurally related pyrazole derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Structural Features Key Functional Groups Biological Activity Reference
This compound Styryl group (2,6-Cl₂C₆H₃-CH=CH-) + pyrazole Cl-substituted styryl, pyrazole Anti-inflammatory, antimicrobial
4-(2,6-Dichlorophenyl)-1H-pyrazole 2,6-Dichlorophenyl directly attached to pyrazole Cl-substituted phenyl, pyrazole Anticancer, enzyme inhibition
3-(2,6-Difluorophenyl)-1H-pyrazole 2,6-Difluorophenyl + pyrazole F-substituted phenyl, pyrazole COX inhibition, anti-inflammatory
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Ester group + methyl-pyrazole + 2,6-Cl₂Ph Ester, methyl, Cl-substituted phenyl NSAID-like activity (COX inhibition)
5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine Dichlorophenylmethoxy + pyrazinamine Methoxy linker, pyrazinamine Antimicrobial, pathway selectivity
Key Observations:

The styryl group introduces conjugation, which may increase stability and π-system interactions with biological targets, a feature absent in non-vinyl-linked analogs (e.g., 4-(2,6-Dichlorophenyl)-1H-pyrazole) .

Biological Activity: Compounds with dichlorophenyl groups (e.g., 4-(2,6-Dichlorophenyl)-1H-pyrazole) often exhibit anticancer and anti-inflammatory activities due to interactions with enzymes like cyclooxygenase (COX) or kinases .

Synthetic Accessibility :

  • Styryl-linked pyrazoles are typically synthesized via condensation reactions between hydrazines and α,β-unsaturated carbonyl precursors, whereas dichlorophenyl pyrazoles often involve Suzuki couplings or nucleophilic substitutions .

Pharmacological and Agrochemical Potential

  • Anti-inflammatory Activity : The dichlorostyryl-pyrazole framework shares mechanistic similarities with NSAIDs like diclofenac, which inhibit COX enzymes. However, the styryl group may reduce gastrointestinal toxicity by altering metabolic pathways .
  • Agrochemical Use : Pyrazole derivatives with halogenated substituents are widely used as herbicides and fungicides. The styryl group’s conjugation could enhance photostability, a critical factor in field applications .

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